N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(8-3-6-13-19-8)14-11-16-15-10(18-11)7-1-4-12-5-2-7/h1-6H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSANCLLFBRGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can be deconstructed into two primary components:
- Isoxazole-5-carboxylic acid derivative : Serves as the acylating agent for amide bond formation.
- 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine : Acts as the nucleophilic amine component.
This disconnection aligns with established protocols for assembling carboxamide-linked heterocycles.
Synthesis of 5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-Amine
Cyclocondensation of Isonicotinic Acid Hydrazide
The oxadiazole ring is typically constructed from isonicotinic acid hydrazide (1 ), which undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions:
$$
\text{Isonicotinic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} 5\text{-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thione} \, (\textbf{2})
$$
Reaction Conditions :
- Solvent: Ethanol
- Base: KOH (0.1 mol equiv.)
- Temperature: Reflux (78°C)
- Duration: 10–12 hours
- Yield: 71%
Key Data :
Conversion to Oxadiazol-2-Amine
The thione (2 ) is subsequently aminated. While direct amination routes are less common, patent literature describes oxidative methods using iodine or hydrogen peroxide to convert thiones to amines. Alternatively, nucleophilic substitution with ammonia under high pressure may be employed.
Synthesis of Isoxazole-5-Carboxylic Acid
1,3-Dipolar Cycloaddition of Nitrile Oxides
Isoxazole rings are efficiently constructed via cycloaddition between nitrile oxides and alkynes. For example:
$$
\text{RC≡CH} + \text{ONC-R'} \xrightarrow{\text{Cu(I) catalyst}} \text{Isoxazole derivative} \, (\textbf{3})
$$
Case Study :
Carboxylic Acid Activation
The isoxazole-5-carboxylic acid (3 ) is activated as an acid chloride using thionyl chloride (SOCl₂) or coupling agents like HATU:
$$
\text{Isoxazole-5-COOH} \xrightarrow{\text{HATU, DMF}} \text{Isoxazole-5-CO-OActive ester}
$$
Amide Bond Formation
Coupling Strategies
The final step involves reacting the activated isoxazole carboxylate with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. Two predominant methods are documented:
Method A: Carbodiimide-Mediated Coupling
- Reagents : EDCl/HOBt or DCC/DMAP
- Solvent : DMF or THF
- Temperature : 0°C to room temperature
- Yield : 60–75%
Method B: Mixed Carbonate Approach
- Reagents : Isoxazole carbonyl chloride + oxadiazol-2-amine
- Base : Triethylamine (TEA)
- Solvent : Dichloromethane (DCM)
- Yield : 70–85%
Optimization Insight :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Representative Data for Target Compound :
Mechanistic Considerations and Side Reactions
Oxadiazole Ring Formation
The cyclocondensation of hydrazides with CS₂ proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S. Competing thiolactam formation is mitigated by rigorous exclusion of moisture.
Amide Coupling Challenges
- Racemization : Minimal in isoxazole systems due to the absence of stereocenters.
- O-Acylation : Suppressed by using HOBt or HOAt as additives.
Applications and Derivatives
While the primary focus is synthesis, preliminary biological data for analogous compounds highlight potential in kinase inhibition (e.g., VEGFR-2 IC₅₀ = 0.5 μM) and anticancer activity (MCF-7 IC₅₀ < 1 μM). Structural modifications, such as fluorination or heteroaryl substitution, are active areas of research.
Chemical Reactions Analysis
Types of Reactions
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens, alkylating agents, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
-
Biology: : It serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
-
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in drug discovery and development to identify new pharmacologically active compounds.
-
Industry: : In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s design combines a 1,3,4-oxadiazole ring with pyridine and isoxazole groups. Below is a comparison with structurally related compounds from the literature:
Key Differences and Implications
Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole ring differs from the 1,2,4-oxadiazole isomers in compounds 5d and 5g. The thiazole ring in the third comparator introduces sulfur, which may enhance lipophilicity compared to the oxygen-rich oxadiazole systems.
Substituent Effects :
- Pyridine vs. Pyrimidine : The target’s pyridinyl group is a six-membered ring with one nitrogen, while pyrimidine (in 5d and 5g ) has two nitrogens, increasing hydrogen-bonding capacity and polarity.
- Carboxamide Linkage : The isoxazole-5-carboxamide in the target compound contrasts with the phenyl and nitrophenyl substituents in 5d and 5g , suggesting differences in solubility and metabolic stability.
Physicochemical Properties: High yields (85–90%) for 5d and 5g suggest efficient synthetic routes for 1,2,4-oxadiazoles, but the target’s 1,3,4-oxadiazole synthesis may require alternative methodologies.
The pyridine and isoxazole groups in the target may synergize for kinase inhibition, a common application of such hybrids.
Research Findings and Limitations
- Synthetic Challenges : The absence of data on the target compound’s synthesis or bioactivity limits direct comparisons. Future studies should prioritize empirical characterization.
Biological Activity
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The molecular formula is CHNO, indicating the presence of nitrogen-rich heterocycles that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro assays have shown that oxadiazole derivatives can exhibit significant cytotoxicity against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). For example, one study reported a derivative with a half-maximal cytotoxic concentration (CC) of 58.4 µM against HT29 cells, outperforming standard chemotherapeutics like fluorouracil (CC = 381.2 µM) .
Antimicrobial Activity
The oxadiazole scaffold has also been associated with antimicrobial properties. Research indicates that various derivatives exhibit activity against bacterial strains and fungi. For instance, certain oxadiazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the pyridine ring in the structure enhances lipophilicity, facilitating membrane penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the oxadiazole or isoxazole rings can lead to variations in potency and selectivity against different biological targets.
Key Findings:
- Substituent Effects: The introduction of electron-withdrawing groups on the pyridine ring can enhance anticancer activity.
- Ring Modifications: Alterations in the oxadiazole ring can affect both anticancer and antimicrobial activities.
Q & A
Q. What are the key structural features of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide that influence its reactivity and biological activity?
The compound combines a 1,3,4-oxadiazole ring (with two nitrogen atoms and one oxygen) and an isoxazole ring (with one oxygen and one nitrogen), both known for electron-deficient properties that enhance interactions with biological targets. The pyridin-4-yl group provides hydrogen-bonding capability, while the carboxamide linker offers conformational flexibility. These features contribute to its potential as a enzyme modulator or receptor ligand .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : To verify proton environments and connectivity of the heterocyclic rings and substituents.
- IR spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations.
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray crystallography : To resolve crystallographic data using software like SHELXL for refinement .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Ring-opening of isoxazole : Occurs under strong acidic/basic conditions. Mitigation: Use neutral solvents (e.g., DMF) and avoid extreme pH.
- Incomplete cyclization : Add catalysts like POCl₃ or optimize reaction time/temperature.
- Byproduct formation : Monitor via TLC/HPLC and purify using column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Standardize assay protocols : Ensure consistent cell lines, enzyme concentrations, and incubation times.
- Validate purity : Use HPLC (>95% purity) to rule out impurities affecting results.
- Control experiments : Include positive/negative controls (e.g., known inhibitors) to calibrate activity measurements .
Q. What methodological approaches optimize synthetic yield under varying reaction conditions?
| Parameter | Optimization Strategy | Example from Literature |
|---|---|---|
| Solvent selection | Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates | DMF used in oxadiazole cyclization |
| Temperature control | Reflux (~110°C) for 8–12 hours improves cyclization efficiency | |
| Catalysts | POCl₃ or EDCI for amide coupling | POCl₃ in thiadiazole synthesis |
Q. How can computational methods predict biological targets and structure-activity relationships (SAR)?
- QSAR modeling : Correlate substituent electronegativity or steric parameters with activity using regression analysis.
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock or Schrödinger. For example, the pyridinyl group may interact with ATP-binding pockets .
Q. What strategies validate crystallographic data for this compound?
- Refinement with SHELXL : Iteratively adjust positional and thermal parameters to minimize R-factor (<5%).
- Cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database.
- Spectroscopic consistency : Ensure NMR/IR data align with the resolved crystal structure .
Q. How is stability assessed under varying pH and temperature conditions?
- Kinetic studies : Incubate the compound at 25°C–60°C and pH 3–9, sampling at intervals for HPLC analysis.
- Degradation pathways : Identify hydrolytic products (e.g., ring-opened derivatives) via LC-MS.
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates .
Methodological Considerations
- Synthetic reproducibility : Document reaction conditions (e.g., solvent volume, stirring rate) to ensure consistency.
- Data triangulation : Combine XRD, NMR, and MS to resolve structural ambiguities.
- Biological assay design : Use dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
